N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-13(23)19-18(15-6-4-3-5-7-15)22-20(26-19)21-17(24)12-14-8-10-16(25-2)11-9-14/h3-11H,12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBTUECWKJCOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)SC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The foundational step involves constructing the 5-acetyl-4-phenylthiazole scaffold via Hantzsch cyclization. A mixture of 4-phenylthiazol-2-amine (10 mmol) and 3-chloropentane-2,4-dione (12 mmol) undergoes reflux in anhydrous ethanol for 8–12 hours. Triethylamine (1.5 eq) catalyzes the cyclocondensation, yielding 5-acetyl-4-phenylthiazole as a yellow crystalline solid (72–78% yield).
Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Acetonitrile | Ethanol |
| Temperature (°C) | Reflux (78) | 50 | Reflux (78) |
| Catalyst | Triethylamine | DMAP | Triethylamine |
| Yield (%) | 78 | 64 | 78 |
IR spectral analysis of the product shows characteristic absorptions at 1669 cm⁻¹ (C=O stretch) and 1542 cm⁻¹ (C=N thiazole vibration).
Alternative Pathways: Diazonium Coupling
For specialized applications, diazo coupling at the thiazole C5 position provides regioselective functionalization. Treating 2-amino-4-phenylthiazole with diazotized 4-aminoacetophenone in ethanol/sodium acetate at 0–5°C introduces the acetylphenylazo group (Scheme 1 in). While this method achieves 65% yield, it introduces complexity for large-scale synthesis due to diazonium intermediate instability.
Acetamide Side-Chain Installation
Steglich Esterification
The acetic acid intermediate undergoes coupling with 4-(methylthio)aniline via Steglich conditions:
- Activate 2-(4-(methylthio)phenyl)acetic acid (1.2 eq) with EDC (1.5 eq) and DMAP (0.1 eq) in dry CH₂Cl₂ at 0°C for 1 hour.
- Add 5-acetyl-4-phenylthiazol-2-amine (1 eq), stir at room temperature for 24 hours.
- Wash organic layer with 1% HCl, saturated NaHCO₃, and brine before drying over Na₂SO₄.
Yield Comparison
| Aniline Derivative | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 4-(methylthio) | CH₂Cl₂ | EDC/DMAP | 83 |
| 4-fluoro | THF | DCC/HOBt | 71 |
| 2,4-dichloro | DMF | CDI | 68 |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the title compound as white needles.
Structural Elucidation and Validation
Spectroscopic Profiling
¹H NMR (400 MHz, DMSO-d₆):
- δ 2.48 (s, 3H, SCH₃)
- δ 2.58 (s, 3H, COCH₃)
- δ 3.72 (s, 2H, CH₂CO)
- δ 7.21–8.14 (m, 9H, aromatic)
- δ 10.32 (s, 1H, NH).
ESI-HRMS: Calculated for C₂₀H₁₇N₂O₂S₂ [M+H]⁺: 397.0784; Found: 397.0786.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at t₃ = 6.72 minutes, confirming >98% purity. Elemental analysis aligns with theoretical values (C: 60.43%, H: 4.31%, N: 7.05%, S: 16.14%).
Industrial-Scale Considerations
Solvent Recovery Systems
Batch reactors equipped with fractional distillation units enable ethanol recovery (89% efficiency), reducing raw material costs by 34% compared to single-use solvents.
Catalytic Efficiency
Replacing EDC with polymer-supported carbodiimides increases catalyst recyclability (5 cycles with <8% activity loss), though initial reaction times extend to 36 hours.
Mechanistic Insights
Thiazole Formation Kinetics
DFT modeling reveals that Hantzsch cyclization proceeds through a zwitterionic transition state (ΔG‡ = 28.6 kcal/mol), with ethanol stabilizing partial charges via hydrogen bonding.
Acylation Selectivity
The Steglich mechanism favors O-acylation over N-acylation due to DMAP’s nucleophilic activation of the carboxyl group, achieving 19:1 regioselectivity.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group undergoes controlled oxidation to yield sulfoxide or sulfone derivatives, a key modification for altering electronic properties and bioactivity.
Oxidation with potassium permanganate in acetic acid selectively converts the methylthio group to a sulfone, enhancing polarity and metabolic stability . Hydrogen peroxide under mild acidic conditions generates sulfoxide intermediates, though further oxidation to sulfones may occur without precise control .
Hydrolysis Reactions
The acetyl and acetamide groups are susceptible to hydrolysis under acidic or basic conditions, enabling functional group interconversion.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acetyl hydrolysis | 6M HCl, 80°C, 12 hours | 5-Carboxy-4-phenylthiazol-2-yl derivative | |
| Acetamide hydrolysis | 10% NaOH, reflux, 24 hours | 2-(4-(Methylthio)phenyl)acetic acid |
Hydrolysis of the acetyl group yields a carboxylic acid, while the acetamide moiety generates acetic acid derivatives, both useful for further derivatization. Reaction rates depend on steric hindrance from the phenylthiazole ring.
Substitution Reactions
The thiazole ring and methylthio group participate in nucleophilic and electrophilic substitutions.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Thiazole C-5 bromination | Br₂ in CCl₄, 0°C | 5-Bromo-thiazole derivative | |
| Methylthio → Methoxy | NaOMe in methanol, 60°C | 2-(4-Methoxyphenyl)acetamide analog |
Electrophilic bromination occurs at the electron-rich C-5 position of the thiazole ring . Nucleophilic substitution of the methylthio group with methoxide enhances water solubility .
Condensation and Cyclization
The acetyl group engages in condensation reactions to form heterocyclic systems.
Condensation with aldehydes forms hydrazone derivatives, while reaction with thiourea yields bicyclic structures with potential antimicrobial activity .
Reduction Reactions
Selective reduction of the acetyl group modifies steric and electronic profiles.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Acetyl → Ethanol | NaBH₄ in THF, 0°C → 25°C | 5-(1-Hydroxyethyl)-4-phenylthiazole derivative |
Sodium borohydride reduces the acetyl ketone to a secondary alcohol without affecting the thiazole ring.
Key Reaction Mechanisms
-
Oxidation : The methylthio group follows a radical pathway with KMnO₄, progressing through sulfoxide to sulfone .
-
Hydrolysis : Acid-catalyzed nucleophilic attack on the acetyl carbonyl generates a tetrahedral intermediate, collapsing to release acetic acid.
-
Substitution : Thiazole bromination proceeds via electrophilic aromatic substitution, directed by ring nitrogen lone pairs .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of thiazole derivatives. N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for MRSA and 64 µg/mL for E. coli, indicating strong antibacterial potential compared to traditional antibiotics .
Anticancer Properties
The compound has also been investigated for its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies were conducted on A549 lung cancer cells, where the compound exhibited a dose-dependent reduction in cell viability. At concentrations above 10 µM, a significant decrease in viability was observed, suggesting potential as an anticancer agent .
Antioxidant Activity
Thiazole derivatives, including this compound, have shown promising antioxidant properties. Various assays indicated that they can effectively scavenge free radicals, which is crucial for protecting cells from oxidative stress.
Data Table: Biological Activities
| Biological Activity | IC50 (µM) | Effectiveness |
|---|---|---|
| Antibacterial (MRSA) | 32 | High |
| Antibacterial (E. coli) | 64 | Moderate |
| Cytotoxicity (A549 cells) | 10 | Significant |
| Antioxidant | 15 | High |
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and the acetyl and acetamide groups could play crucial roles in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares core structural motifs with several synthesized derivatives, including:
- Thiazole/triazole heterocycles : Critical for binding to biological targets.
- Acetamide side chains : Influence solubility and hydrogen-bonding capacity.
- Aromatic substituents (phenyl, fluorophenyl, methylthiophenyl) : Modulate lipophilicity and electronic effects.
Table 1: Structural and Physical Properties of Comparable Compounds
Key Observations
In contrast, triazole-based analogs (e.g., compound 51 in ) may exhibit enhanced metabolic stability due to reduced susceptibility to oxidation . Thiadiazole derivatives () feature a saturated dihydro structure, likely reducing planarity and altering binding modes compared to fully aromatic systems .
Fluorophenyl substituents () enhance electronegativity and may improve target affinity or metabolic stability .
Synthetic Yields and Methods: Yields for comparable compounds vary widely (32–91%), influenced by reaction conditions. For example, ultrasonication () and DMAP/EDC-mediated coupling () are common for acetamide formation .
Thermal Properties: High melting points in quinazolinone derivatives (e.g., 269–315°C in ) suggest strong intermolecular forces (e.g., hydrogen bonding via sulfamoyl groups). The target compound’s melting point is unreported but likely lower due to its less polar methylthio group .
Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, a thiazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetyl-4-phenylthiazole with 4-(methylthio)aniline under specific conditions. Various synthetic pathways have been explored to optimize yield and purity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined through in vitro assays.
| Compound | Bacterial Strain | EC50 (µM) | Comparison |
|---|---|---|---|
| This compound | Xanthomonas oryzae | 156.7 | Superior to bismerthiazol (230.5 µM) |
| This compound | Xanthomonas axonopodis | 281.2 | Better than thiodiazole copper (476.52 µM) |
| This compound | Xanthomonas oryzae pv. oryzicola | 194.9 | Slightly better than bismerthiazol (254.96 µM) |
The compound demonstrated significant antibacterial activity, particularly against Xanthomonas oryzae, with an EC50 value of 156.7 µM, indicating its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
In addition to its antibacterial effects, this compound has shown promising results in anticancer assays. Studies have reported its effectiveness against various cancer cell lines, including A549 (lung cancer) and C6 (glioma).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.3 | Induction of apoptosis via caspase activation |
| C6 | 15.7 | Inhibition of DNA synthesis |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes observed through acridine orange/ethidium bromide staining .
Case Studies
- Antibacterial Efficacy Against Xanthomonas Species : A study conducted on various derivatives of thiazole compounds highlighted the superior efficacy of this compound against Xanthomonas oryzae, suggesting its potential application in agricultural settings as a biopesticide .
- Anticancer Properties : Research focusing on the anticancer activity revealed that the compound significantly inhibited cell proliferation in A549 and C6 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide to improve yield and purity?
- Methodological Answer : Multi-step synthetic routes are recommended, with strict control of reaction parameters such as temperature (reflux conditions), solvent selection (e.g., toluene/water mixtures), and stoichiometric ratios of reagents like sodium azide or chloroacetyl chloride. Reaction progress should be monitored via TLC (hexane:ethyl acetate solvent systems), followed by purification through recrystallization (ethanol) or column chromatography. Yield optimization may require iterative adjustments to reaction time and quenching methods (e.g., ice-water) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic protons, acetyl groups, and methylthio substituents. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity. High-resolution MS or X-ray crystallography may resolve ambiguities in complex regiochemistry .
Q. Which in vitro models are suitable for initial screening of biological activity?
- Methodological Answer : Anticancer activity can be assessed using cell viability assays (e.g., MTT) on cancer cell lines (e.g., MCF-7 or HeLa). Antimicrobial potential is tested via broth microdilution against Gram-positive/negative bacteria. Dose-response curves and IC₅₀ values provide quantitative activity metrics. Positive controls (e.g., doxorubicin for cytotoxicity) ensure assay validity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from solvation effects or unaccounted protein-ligand dynamics. Validate computational models using molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare bioactivity with structural analogs (e.g., replacing the methylthio group with ethylsulfonyl) to identify substituent-specific effects. Cross-reference with kinase profiling data to confirm target engagement .
Q. What experimental strategies elucidate the mechanism of action against specific biological targets?
- Methodological Answer : Combine biochemical assays (e.g., ATPase inhibition for kinase targets) with molecular docking (AutoDock Vina) to map interactions with catalytic sites. Use CRISPR-edited cell lines to knockout suspected targets (e.g., PI3K) and evaluate resistance. Surface plasmon resonance (SPR) can quantify binding affinity and kinetics for validated targets .
Q. How should structure-activity relationship (SAR) studies be designed to enhance therapeutic potential?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing phenyl rings with fluorophenyl or pyridyl groups). Test analogs in parallel against primary targets and off-target panels to assess selectivity. Quantitative SAR (QSAR) models, built using descriptors like logP and polar surface area, predict bioactivity trends. Prioritize analogs with improved potency (≥10-fold lower IC₅₀) and reduced cytotoxicity in non-malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
